2-(2,4-Difluorophenoxy)propanoic acid chemical properties
2-(2,4-Difluorophenoxy)propanoic acid chemical properties
An In-Depth Technical Guide to the Chemical Properties of 2-(2,4-Difluorophenoxy)propanoic Acid
Authored by a Senior Application Scientist
This guide provides a detailed exploration of 2-(2,4-difluorophenoxy)propanoic acid, a fluorinated aromatic carboxylic acid of significant interest in contemporary chemical research. Designed for researchers, medicinal chemists, and professionals in drug development, this document synthesizes core chemical data, proven synthetic methodologies, and critical safety protocols. Our focus is on providing not just data, but the causal, mechanistic insights that underpin its utility as a versatile chemical building block.
Introduction and Strategic Importance
2-(2,4-Difluorophenoxy)propanoic acid belongs to the class of aryloxyalkanoic acids, a scaffold that is prevalent in both agrochemicals and pharmaceuticals. The strategic incorporation of fluorine atoms onto the phenyl ring dramatically alters the molecule's electronic properties, lipophilicity, and metabolic stability. This modification is a cornerstone of modern medicinal chemistry, often employed to enhance pharmacokinetic profiles and binding affinities of drug candidates. This guide will dissect the fundamental properties of this compound, providing a robust framework for its application in research and development.
Core Physicochemical and Structural Data
A precise understanding of a compound's physical and chemical properties is the foundation of its effective application. The key identifiers and properties of 2-(2,4-difluorophenoxy)propanoic acid are summarized below.
| Property | Value | Source |
| IUPAC Name | 2-(2,4-difluorophenoxy)propanoic acid | [1] |
| CAS Number | 52043-21-7 | [1][2] |
| Molecular Formula | C₉H₈F₂O₃ | [1] |
| Molecular Weight | 202.157 g/mol | [1] |
| Canonical SMILES | CC(OC1=CC=C(F)C=C1F)C(=O)O | [1] |
| InChI Key | WAKAFGLBHPKARJ-UHFFFAOYSA-N | [1] |
| Purity | ≥97% (Typical) | [1] |
The structure features a chiral center at the alpha-carbon of the propanoic acid moiety, meaning it can exist as two enantiomers. The presence of a carboxylic acid group confers acidic properties, while the ether linkage and the difluorinated phenyl ring contribute to its overall stability and lipophilicity.
Caption: 2D structure of 2-(2,4-Difluorophenoxy)propanoic acid.
Synthesis and Mechanistic Considerations
The synthesis of aryloxypropanoic acids is well-established, typically involving a Williamson ether synthesis. This approach offers high yields and straightforward purification.
Protocol: Williamson Ether Synthesis
This protocol describes a common laboratory-scale synthesis. The reaction proceeds via the deprotonation of 2,4-difluorophenol to form a nucleophilic phenoxide, which then displaces a leaving group from an alpha-substituted propionate ester, followed by hydrolysis.
Step 1: Phenoxide Formation
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To a solution of 2,4-difluorophenol in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add a strong base like sodium hydride (NaH) or potassium carbonate (K₂CO₃).
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Causality: The strong base is required to deprotonate the weakly acidic phenol (pKa ≈ 10), generating the highly nucleophilic phenoxide anion. Aprotic solvents are used to prevent protonation of the phenoxide.
Step 2: Nucleophilic Substitution
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To the resulting phenoxide solution, add an ethyl 2-halopropanoate (e.g., ethyl 2-bromopropanoate) dropwise at a controlled temperature (e.g., 20-80°C).[3]
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Causality: The phenoxide attacks the electrophilic alpha-carbon of the propanoate ester in an Sₙ2 reaction, displacing the bromide leaving group. Maintaining a moderate temperature is crucial to prevent side reactions.
Step 3: Ester Hydrolysis
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After the reaction is complete, the resulting ester is hydrolyzed to the carboxylic acid by adding an aqueous solution of a strong base (e.g., sodium hydroxide), followed by heating.
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Causality: Saponification (base-catalyzed hydrolysis) of the ester yields the carboxylate salt.
Step 4: Acidification and Isolation
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The reaction mixture is cooled and then acidified with a strong mineral acid (e.g., HCl) to a pH of ~2.
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The precipitated solid product, 2-(2,4-difluorophenoxy)propanoic acid, is collected by filtration, washed with cold water, and dried. Recrystallization from a suitable solvent like a petroleum ether/ethyl acetate mixture can be performed for further purification.[4]
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Causality: Protonation of the carboxylate salt renders the final product, which is typically a solid at room temperature and insoluble in acidic aqueous media, allowing for its isolation.
Caption: Relationship between structure and application potential.
Safety, Handling, and Hazard Management
As with any laboratory chemical, proper handling of 2-(2,4-difluorophenoxy)propanoic acid is essential. The compound is classified with several hazards.
GHS Hazard Information
[1]* Pictograms: GHS07 (Harmful/Irritant)
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Signal Word: Warning
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Hazard Statements:
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H302: Harmful if swallowed.
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
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Recommended Safety Protocols
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Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat. [5]* Handling: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. [5]Avoid contact with skin and eyes. [2]Wash hands thoroughly after handling. * First Aid Measures:
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If Swallowed: Rinse mouth. Immediately call a POISON CENTER or doctor. [1]Do NOT induce vomiting.
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If on Skin: Wash off with soap and plenty of water. If irritation persists, seek medical attention. [2][6] * If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and get immediate medical attention. [2][6] * If Inhaled: Move person into fresh air. If not breathing, give artificial respiration. [5]* Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. [2]
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Conclusion
2-(2,4-Difluorophenoxy)propanoic acid is a strategically important molecule whose value is derived from the synergistic combination of a pharmacologically relevant scaffold and the advantageous properties imparted by fluorination. Its well-defined synthesis, versatile reactivity, and predictable spectroscopic profile make it a reliable tool for chemists. Adherence to strict safety protocols is mandatory for its handling. This guide provides the foundational knowledge required for the confident and effective use of this compound in advanced research and development applications.
References
- CAS RN 667413-00-5 | 2-(2,4-Difluorophenoxy)-2-methylpropanoic acid | MFCD03422267. Hoffman Fine Chemicals.
- QZ-3817 p.1 - Safety Data Sheet. Combi-Blocks, Inc. (2023-01-02).
- Synthesis of 2-[4'-(2",4"-dichlorophenoxy)-phenoxy]propionic acid. PrepChem.com.
- SAFETY DATA SHEET. Sigma-Aldrich. (2024-03-02).
- SAFETY DATA SHEET. Fisher Scientific. (2024-03-30).
- Safety Data Sheet. Angene Chemical. (2025-09-05).
- 2-(2,4-DIFLUOROPHENOXY)PROPANOIC ACID CAS#: 52043-21-7. ChemicalBook.
- Synthesis of 2-[4-(2,4-difluorophenoxy)phenyl] propionic acid. PrepChem.com.
- 2-(2-Fluorophenoxy)propanoic acid | C9H9FO3 | CID 6485771. PubChem.
- Synthesis method of 2-(2, 4-dichlorophenoxy) propionic acid. Google Patents.
- Spectroscopic Profile of 2-(4-hydroxyphenoxy)propanoic acid: A Technical Guide. Benchchem.
- Properties and synthesis of 2-{2-fluoro (or bromo)-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic acid: nonsteroidal anti-inflammatory drugs with low membrane permeabilizing and gastric lesion-producing activities. PubMed.
- Infrared Spectral Studies of Propanoic Acid in Various Solvents. ResearchGate.
- Applications of the Pharmacophore Concept in Natural Product inspired Drug Design. PubMed.
- 2-(2,4-Difluoro-phenoxy)-propionic acid. Fluorochem.

